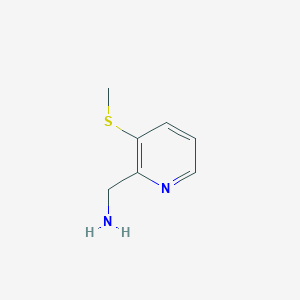
(3-(Methylthio)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methylthio)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H10N2S It is a derivative of pyridine, featuring a methylthio group at the 3-position and a methanamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Synthesis: One method involves the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions.
Suzuki-Miyaura Coupling: Another method is the Suzuki-Miyaura cross-coupling reaction, which is widely applied for carbon-carbon bond formation.
Industrial Production Methods: Industrial production methods for (3-(Methylthio)pyridin-2-yl)methanamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(Methylthio)pyridin-2-yl)methanamine can undergo oxidation reactions to form various products such as aldehydes and ketones.
Substitution: This compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Depending on the nucleophile or electrophile used, various substituted pyridine derivatives can be obtained.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Industry:
Optical Materials:
Mécanisme D'action
The mechanism of action of (3-(Methylthio)pyridin-2-yl)methanamine involves its interaction with various molecular targets. For example, in catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate reactions such as hydrogenation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(2-(Methylthio)pyridin-3-yl)methanamine: This compound has a similar structure but with the methylthio group at the 2-position and the methanamine group at the 3-position.
N-(Pyridin-2-ylmethylene)methanamine: This compound is used in the synthesis of metal complexes for optical materials.
Uniqueness:
Structural Differences: The position of the methylthio and methanamine groups in (3-(Methylthio)pyridin-2-yl)methanamine provides unique reactivity and interaction profiles compared to its isomers and analogs.
Applications: Its specific structure makes it suitable for applications in catalysis and optical materials, where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
(3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3 |
Clé InChI |
CNUBUXACJLDAMD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(N=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


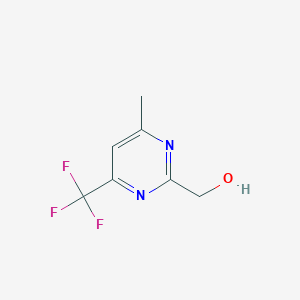
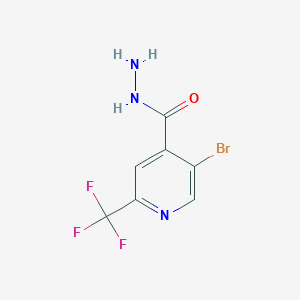
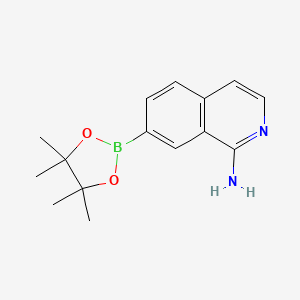
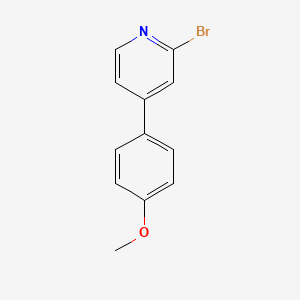
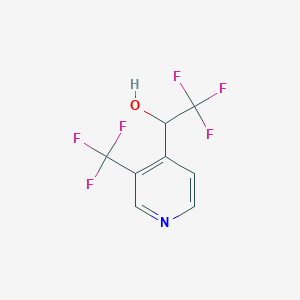
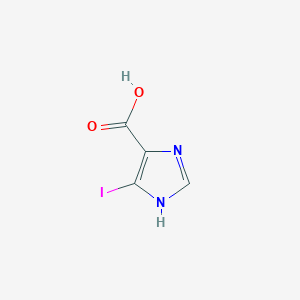

![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

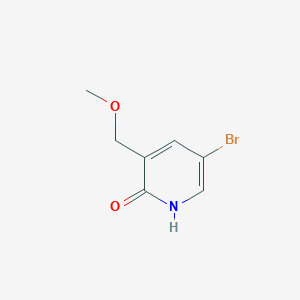
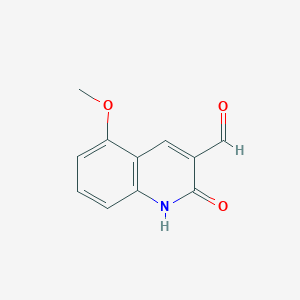
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
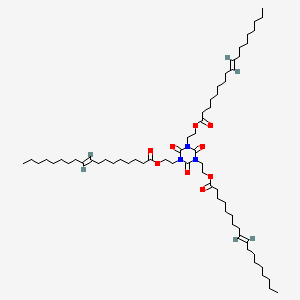
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
